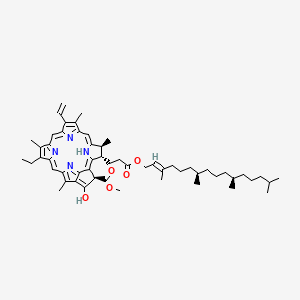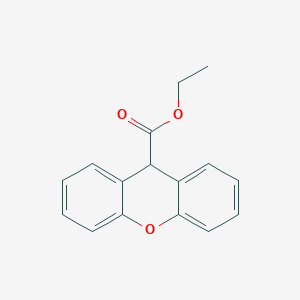
ethyl 9H-xanthene-9-carboxylate
Overview
Description
Ethyl 9H-xanthene-9-carboxylate is a chemical compound with the molecular formula C16H14O3 . It has a molecular weight of 254.29 g/mol . The compound is part of the xanthone class of compounds, which are oxygen-containing heterocycles .
Molecular Structure Analysis
The molecular structure of ethyl 9H-xanthene-9-carboxylate consists of a xanthene backbone with an ethyl carboxylate functional group . The InChI Key for this compound is LFHPCJSHNRJCEY-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
Ethyl 9H-xanthene-9-carboxylate is a solid with a melting point of 66-68°C . It has a molecular weight of 254.29 g/mol and a molecular formula of C16H14O3 .
Scientific Research Applications
-
Organic Process Research & Development
- Application : A key intermediate in the preparation of premafloxacin, an antibiotic for use against pathogens of veterinary importance, is synthesized from isobutyl-crotonate in nine steps . The group uses an asymmetric Michael addition of a chiral lithium amide to set the first stereocentre, followed by stereo-selective alkylation .
- Method : The conversion of amino â-lactam to pyrrolidinone is achieved in toluene at 80-90 C .
- Results : The synthesis of a key building block towards this molecule is achieved in 38% overall yield .
-
Transesterification of Ethyl Ester
- Application : The ethyl ester of commercially available xanthene-9-carboxylic acid is used to yield its 3-quinuclidinyl ester .
- Method : The specific method of transesterification is not provided in the source .
- Results : The result of this process is the 3-quinuclidinyl ester of xanthene-9-carboxylic acid .
- 2-Carbon Homologation
- Application : An efficient synthesis of 9H-xanthene-9-carboxaldehyde, 9H-thioxanthene-9-carboxaldehyde, and 9,10-dihydro-10-methyl-9-acridinecarboxaldehyde by a novel two-carbon homologation of xanthydrol, thioxanthydrol .
- Method : The specific method of 2-carbon homologation is not provided in the source .
- Results : The result of this process is the efficient synthesis of 9H-xanthene-9-carboxaldehyde, 9H-thioxanthene-9-carboxaldehyde, and 9,10-dihydro-10-methyl-9-acridinecarboxaldehyde .
- Alternative to Dichloromethane
- Application : Dichloromethane (DCM) is an attractive and popular solvent for organic transformations, but the increasing concerns over its environmental impact still need to be addressed . In a recent publication, 2-methyltetra-hydrofuran (MTHF) has been shown to be a superior solvent to DCM in some two-phase reactions .
- Method : The specific method of using MTHF as an alternative to DCM is not provided in the source .
- Results : MTHF possesses many favorable physical characteristics. It is a nonreactive solvent with a boiling point of 78-80 C and forms an effective azeotrope with water (ca. 72 C, ca. 1:9 H2O/MTHF) .
Safety And Hazards
Future Directions
Xanthones, including ethyl 9H-xanthene-9-carboxylate, have shown promising biological activities, leading to extensive research efforts in the isolation and synthesis of new xanthone derivatives . Further investigations are needed to fully disclose the mechanisms of action of xanthones and their derivatives and to improve their potential clinical outcomes .
properties
IUPAC Name |
ethyl 9H-xanthene-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-2-18-16(17)15-11-7-3-5-9-13(11)19-14-10-6-4-8-12(14)15/h3-10,15H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHPCJSHNRJCEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80284467 | |
| Record name | ethyl 9H-xanthene-9-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80284467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 9H-xanthene-9-carboxylate | |
CAS RN |
7401-03-8 | |
| Record name | 7401-03-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37339 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 9H-xanthene-9-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80284467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,4-Dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate](/img/structure/B1594884.png)
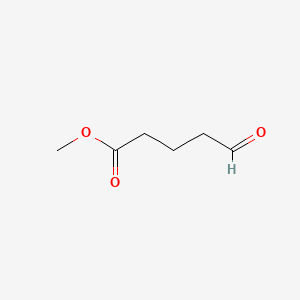
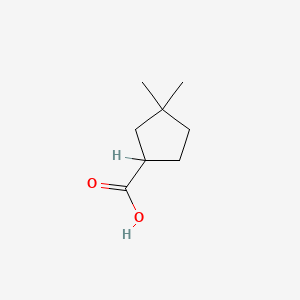

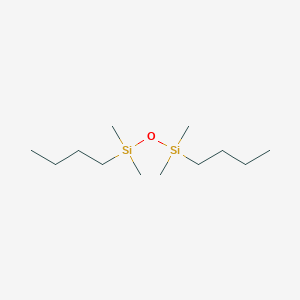




![2,7-Dimethyl-2,3-dihydrofuro[2,3-c]pyridine](/img/structure/B1594900.png)
![methyl 1H-pyrrolo[3,2-h]quinoline-2-carboxylate](/img/structure/B1594902.png)


